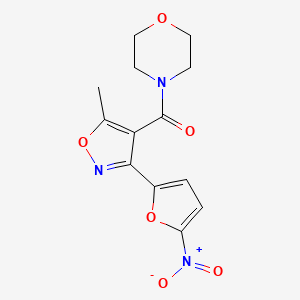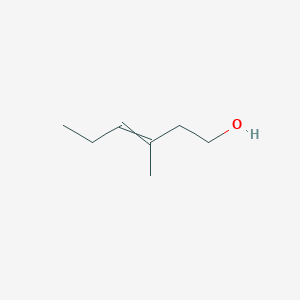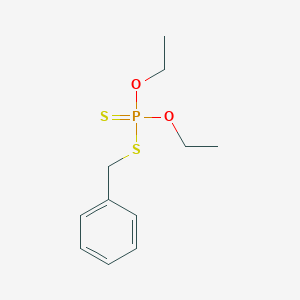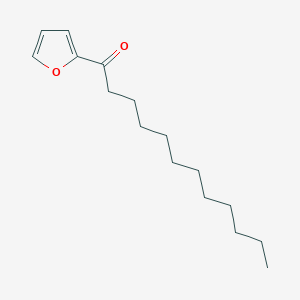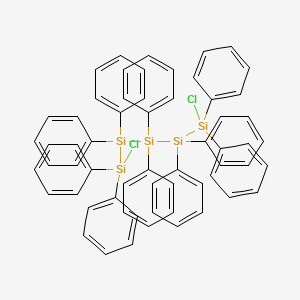
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is a compound with the molecular formula C60H50Cl2Si5. It is a member of the polysilane family, characterized by a silicon backbone with phenyl and chlorine substituents.
Métodos De Preparación
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane is synthesized through a ring-opening reaction of decaphenylcyclopentasilane. The process involves treating decaphenylcyclopentasilane with phosphorus pentachloride (PCl5) in 1,1,2,2-tetrachloroethane. This reaction yields the desired compound with a silicon chain adopting an all-trans conformation .
Análisis De Reacciones Químicas
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of silicon atoms.
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Common reagents used in these reactions include phosphorus pentachloride (PCl5), aluminum chloride (AlCl3), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-containing compounds and materials.
Materials Science: The compound’s unique structural properties make it valuable in developing new materials with specific electronic and optical properties.
Biology and Medicine:
Industry: It is used in the production of advanced polymers and coatings with enhanced durability and performance
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane involves its interaction with various molecular targets and pathways. The compound’s silicon backbone and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The chlorine atoms can participate in substitution reactions, further modifying the compound’s properties and interactions .
Comparación Con Compuestos Similares
1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decaphenylpentasilane can be compared with other similar compounds, such as:
Decaphenylcyclopentasilane: The precursor for the synthesis of this compound.
Dichlorodiphenylsilane: Another silicon-containing compound with similar reactivity.
Polysilanes: A broader class of compounds with silicon backbones and various substituents.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both phenyl and chlorine substituents, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
15288-60-5 |
|---|---|
Fórmula molecular |
C60H50Cl2Si5 |
Peso molecular |
982.4 g/mol |
Nombre IUPAC |
bis[[chloro(diphenyl)silyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C60H50Cl2Si5/c61-63(51-31-11-1-12-32-51,52-33-13-2-14-34-52)65(55-39-19-5-20-40-55,56-41-21-6-22-42-56)67(59-47-27-9-28-48-59,60-49-29-10-30-50-60)66(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(62,53-35-15-3-16-36-53)54-37-17-4-18-38-54/h1-50H |
Clave InChI |
DDJJBUJMIXQNHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


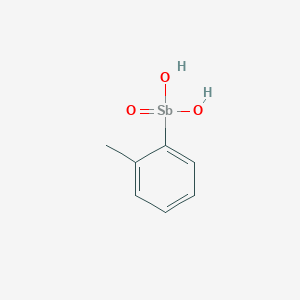
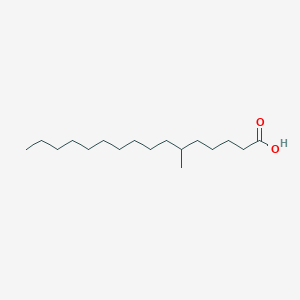
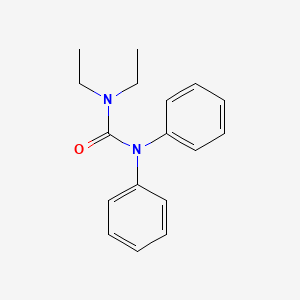
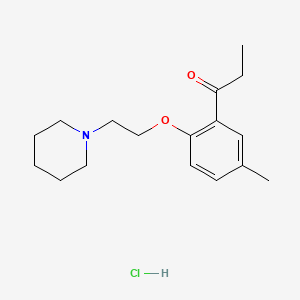
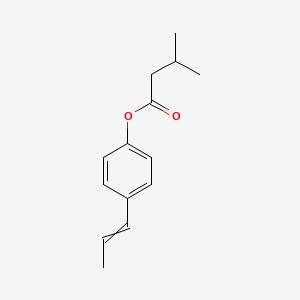
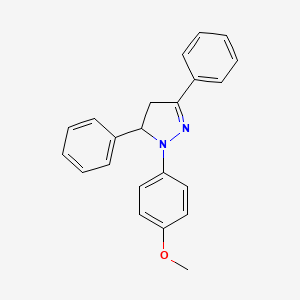

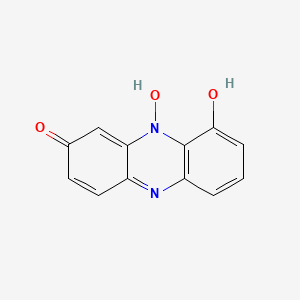
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)

